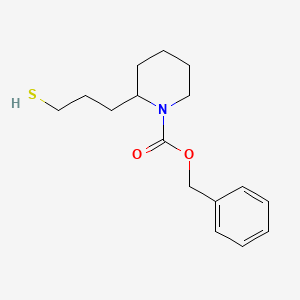
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a mercaptopropyl group, and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-mercaptopropionic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
- Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
- Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate
- Benzyl 2-(3-methylpropyl)piperidine-1-carboxylate
Comparison: Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound can form disulfide bonds and undergo oxidation reactions, making it valuable in redox chemistry and bioconjugation studies .
Propiedades
Fórmula molecular |
C16H23NO2S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
benzyl 2-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c18-16(19-13-14-7-2-1-3-8-14)17-11-5-4-9-15(17)10-6-12-20/h1-3,7-8,15,20H,4-6,9-13H2 |
Clave InChI |
GWYFYSAXRSTLTE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CCCS)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















